5-Amino-2-trifluoromethyl-phenol chemical properties and structure
5-Amino-2-trifluoromethyl-phenol chemical properties and structure
An In-depth Technical Guide to 5-Amino-2-trifluoromethyl-phenol
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-trifluoromethyl-phenol (CAS No: 106877-47-8), a critical fluorinated building block in modern synthetic chemistry. The strategic placement of the amine, hydroxyl, and trifluoromethyl groups on the phenol scaffold imparts a unique combination of reactivity and physicochemical properties. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the compound's structure, properties, spectral characteristics, a representative synthetic pathway, and its applications. The guide emphasizes the scientific rationale behind its utility, particularly the role of the trifluoromethyl group in modulating biological activity.
Chemical Structure and Identifiers
5-Amino-2-trifluoromethyl-phenol is an aromatic organic compound featuring a phenol ring substituted with an amino group (-NH2) at the C5 position and a trifluoromethyl group (-CF3) at the C2 position.
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IUPAC Name: 5-Amino-2-(trifluoromethyl)phenol
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CAS Number: 106877-47-8
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Molecular Formula: C₇H₆F₃NO[1]
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InChI Key: LNRBJHMNHMESFO-UHFFFAOYSA-N
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Canonical SMILES: C1=CC(=C(C=C1N)O)C(F)(F)F
Physicochemical Properties
The properties of this compound are heavily influenced by the interplay of its functional groups. The hydroxyl and amino groups allow for hydrogen bonding, while the trifluoromethyl group increases lipophilicity.
| Property | Value | Source |
| Molecular Weight | 177.12 g/mol | [2][3] |
| Appearance | Pale yellow solid | |
| Purity | ≥95% | |
| Boiling Point | ~233.8°C at 760 mmHg (estimated) | [2][3] |
| Density | ~1.432 g/cm³ (estimated) | [2][3] |
| Storage | Room temperature, protect from light | [2] |
Spectral Data Analysis: A Tool for Structural Verification
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which would appear as complex multiplets due to their coupling patterns. The protons of the -OH and -NH₂ groups would typically appear as broad singlets that are exchangeable with D₂O.
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¹³C NMR Spectroscopy: The carbon spectrum will display unique signals for each of the seven carbon atoms. The carbon atom attached to the -CF₃ group will characteristically appear as a quartet due to spin-spin coupling with the three fluorine atoms. Carbons bonded to the electron-donating -OH and -NH₂ groups will be shifted upfield compared to unsubstituted benzene.
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FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups. Expected characteristic absorption bands include:
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O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
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N-H stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
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C-F stretches: Strong, sharp absorptions in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.
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Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ range.
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Mass Spectrometry: The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (approx. 177.04).
Synthesis and Reactivity
Representative Synthetic Pathway
While various synthetic routes exist for substituted phenols, a logical and common approach for preparing 5-Amino-2-trifluoromethyl-phenol involves a two-step process starting from the commercially available 2-trifluoromethylphenol. This method leverages standard, well-understood organic transformations.
Step-by-Step Protocol:
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Nitration: 2-(Trifluoromethyl)phenol is subjected to electrophilic aromatic nitration. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The directing effects favor the introduction of the nitro group at the C5 position (para to the hydroxyl and meta to the CF₃).
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Reagents: Nitric acid (HNO₃) in a sulfuric acid (H₂SO₄) medium.
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Rationale: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. The reaction is typically run at low temperatures to control selectivity and prevent over-nitration.
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Reduction: The resulting 5-Nitro-2-(trifluoromethyl)phenol is then reduced to the target amine.
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Reagents: A common and effective method is catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst, Pd/C) or using a metal-acid system like tin (Sn) or iron (Fe) in hydrochloric acid (HCl).
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Rationale: Catalytic hydrogenation provides a clean reduction with water as the only byproduct. Metal-in-acid reductions are robust and widely used for converting aromatic nitro compounds to anilines.
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Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis of 5-Amino-2-trifluoromethyl-phenol.
Chemical Reactivity
The molecule's reactivity is dictated by its three functional groups, making it a versatile synthetic intermediate.
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Phenolic Hydroxyl Group: The -OH group is weakly acidic and can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It strongly activates the ring towards further electrophilic aromatic substitution.
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Amino Group: The -NH₂ group is basic and nucleophilic. It can be readily acylated, alkylated, and, most importantly, can be converted to a diazonium salt. This diazonium intermediate is a gateway to a vast array of other functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.
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Trifluoromethylated Aromatic Ring: The electron-withdrawing nature of the -CF₃ group deactivates the ring towards electrophilic substitution and influences the regioselectivity of reactions. However, this deactivation is largely overcome by the powerful activating effects of the ortho -OH and para -NH₂ groups.
Applications in Research and Development
The primary value of 5-Amino-2-trifluoromethyl-phenol lies in its role as a key building block, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3]
The Significance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design to enhance the efficacy of bioactive molecules.[4][5] Its presence can impart several advantageous properties:
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Increased Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with -CF₃ can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's in vivo half-life.[4][6]
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Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[6] This can improve its ability to cross biological membranes, leading to better absorption, distribution, and bioavailability.[4]
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Modulated Acidity/Basicity: As a powerful electron-withdrawing group, the -CF₃ moiety can significantly alter the pKa of nearby acidic or basic centers, which can be crucial for optimizing target binding or pharmacokinetic profiles.
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Improved Target Binding: The steric bulk and unique electronic properties of the -CF₃ group can lead to stronger and more selective interactions with the binding pockets of target proteins or enzymes.[4]
Diagram of Structure-Property Relationshipsdot
Sources
- 1. 2-amino-5-(trifluoromethyl)phenol 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]
- 2. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]
- 3. 2-Amino-5-(trifluoromethyl)phenol [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
